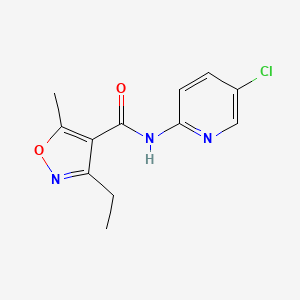![molecular formula C21H26N2O2 B4875371 1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4875371.png)
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine, also known as MPBP, is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBP is a molecule with a complex structure that has been synthesized using various methods.
Mecanismo De Acción
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine acts as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to increase the release of serotonin in the brain, which leads to an increase in the activation of the 5-HT1A receptor. This activation of the receptor leads to a decrease in anxiety and stress-related behaviors.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to decrease anxiety and stress-related behaviors in animal models. This compound has also been shown to increase the release of serotonin in the brain, which leads to an increase in the activation of the 5-HT1A receptor. This activation of the receptor leads to a decrease in anxiety and stress-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for the serotonin 5-HT1A receptor. This compound has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of this compound is its complex structure, which requires special care and attention to detail during synthesis.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of new and more efficient synthesis methods for this compound. Additionally, the investigation of the structure-activity relationship of this compound could lead to the development of more potent and selective compounds.
Métodos De Síntesis
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine can be synthesized using various methods, including the condensation reaction of 1-(2-methylphenoxy)butan-2-one with 4-phenylpiperazine. Another method involves the reaction of 1-(2-methylphenoxy)butan-2-ol with 4-phenylpiperazine in the presence of a dehydrating agent. The synthesis of this compound requires special care and attention to detail, as it is a complex molecule that requires a high level of purity.
Aplicaciones Científicas De Investigación
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been used in various scientific research studies, including the investigation of the role of the 5-HT1A receptor in depression, anxiety, and stress-related disorders. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-19(25-20-12-8-7-9-17(20)2)21(24)23-15-13-22(14-16-23)18-10-5-4-6-11-18/h4-12,19H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAFEKRWDDLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 5-{[(4-benzyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875297.png)
![4-chloro-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4875320.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4875337.png)
![2,4-dichloro-6-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4875342.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875349.png)
![N-[3-(diethylamino)propyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4875351.png)

![5-[(5-iodo-2-furyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4875359.png)
![2-[({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875361.png)


![4-[({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4875381.png)
